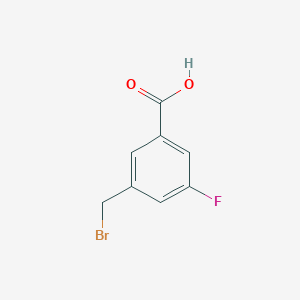

3-(溴甲基)-5-氟苯甲酸

描述

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, “3-(bromomethyl)-N-ethylbenzamide” is synthesized through a multi-step reaction starting from 3-nitrobenzoic acid. The synthesis involves the formation of an intermediate compound, followed by the bromination of the compound, and then the reduction of the nitro group.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学研究应用

脑成像放射性配体合成

“3-(溴甲基)-5-氟苯甲酸”及其衍生物已被用于放射性配体的合成,特别用于用正电子发射断层扫描 (PET) 对脑代谢型谷氨酸受体 5 (mGluR5) 进行成像。[11C]SP203 的开发,是通过涉及溴前体的交叉偶联反应合成的,举例说明了溴甲基化苯甲酸在生成放射性配体中的应用,这些配体为脑中的 mGluR5 提供了重要的信号。这一进步使得对脑受体进行非侵入性成像成为可能,从而为神经系统疾病和潜在治疗靶点提供了见解 (Siméon et al., 2012).

高温质子交换膜燃料电池

在另一个应用中,“3-(溴甲基)-5-氟苯甲酸”的衍生物已被用作交联剂,以增强聚苯并咪唑 (PBI) 膜对高温质子交换膜燃料电池 (HT-PEMFC) 的性能。这些交联剂有助于为酸掺杂创造更多的自由体积,从而提高膜的机械强度、热稳定性和导电性。这项研究强调了溴甲基化化合物在为可持续能源技术开发先进材料方面的潜力 (Yang et al., 2018).

杂环合成

此外,“3-(溴甲基)-5-氟苯甲酸”用作复杂杂环合成的前体。例如,2-炔基苯甲酸的区域选择性 5-外-内溴环化导致 3-(溴亚甲基)异苯并呋喃-1(3H)-酮的产生,展示了一种生产杂环的方法,该杂环可以进一步详细阐述为各种药理学相关结构。这证明了该化合物在促进具有药物和材料科学潜在应用的新型有机分子开发中的作用 (Zheng et al., 2019).

荧光猝灭检测

此外,“3-(溴甲基)-5-氟苯甲酸”的衍生物已被确定为开发荧光传感器中的关键成分。这些传感器能够检测 2,4,6-三硝基苯酚 (TNP) 和乙酸根离子等物质,突出了该化合物在环境监测和安全应用中分析化学中的效用 (Ni et al., 2016).

有机合成中间体

该化合物及其类似物是有机合成中的重要中间体,有助于天然产物、有机材料和聚合物的合成。它们在创建交联结构和促进偶联反应中的效用突出了它们在设计复杂分子结构中的重要性,这些结构可应用于包括药物开发、材料科学和催化在内的各个领域 (Sun Hai-xia et al., 2015).

安全和危害

作用机制

Target of Action

Many similar compounds are used in the synthesis of more complex molecules, including pharmaceuticals, through reactions such as the suzuki-miyaura cross-coupling .

Mode of Action

Without specific information on “3-(Bromomethyl)-5-fluorobenzoic acid”, it’s hard to say exactly how it interacts with its targets. In a suzuki-miyaura cross-coupling reaction, a carbon-carbon bond is formed between the boronic acid or boronate ester and a halide or pseudohalide .

属性

IUPAC Name |

3-(bromomethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVXNXIMHOOTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

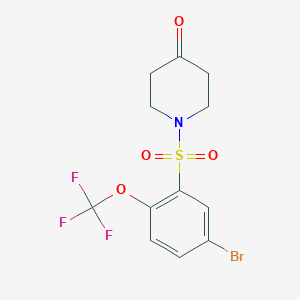

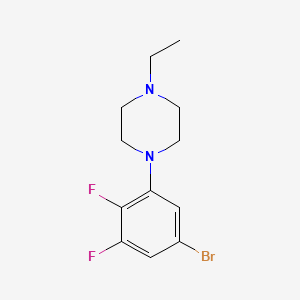

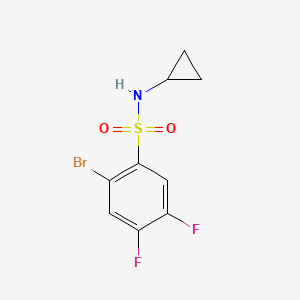

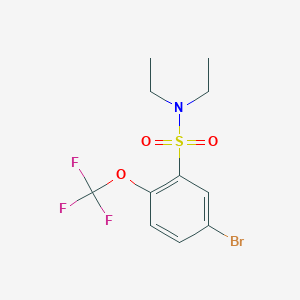

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)

![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)

![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)

![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)